1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin

Vue d'ensemble

Description

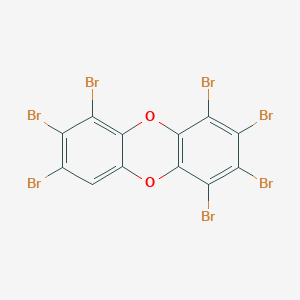

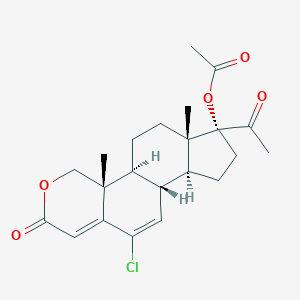

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin (HBDD) is a synthetic chemical compound that belongs to the class of polybrominated dibenzo-p-dioxins. It is a highly toxic chemical that has been found to pose a significant threat to human health and the environment. HBDD is primarily used as a flame retardant in various industrial applications, including electronic equipment, textiles, and construction materials.

Mécanisme D'action

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin exerts its toxic effects by binding to the aryl hydrocarbon receptor (AhR) and activating a range of cellular pathways involved in inflammation, oxidative stress, and DNA damage. The precise mechanism of action of 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin is still not fully understood, and further research is needed to elucidate its molecular targets.

Effets Biochimiques Et Physiologiques

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin has been found to induce a range of biochemical and physiological effects in various organs and tissues, including the liver, kidney, and immune system. These effects include alterations in gene expression, oxidative stress, and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin has several advantages as a research tool, including its high potency and specificity for the AhR. However, its toxicity and environmental persistence pose significant challenges for laboratory experiments, and careful handling and disposal are necessary to ensure the safety of researchers and the environment.

Orientations Futures

There are several areas of future research that are needed to better understand the toxicological properties and environmental impact of 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin. These include:

1. Development of new analytical methods for the detection and quantification of 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin in environmental samples.

2. Investigation of the long-term effects of 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin exposure on human health and the environment.

3. Evaluation of the potential synergistic effects of 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin with other environmental pollutants.

4. Development of alternative flame retardants that are safer and more environmentally friendly.

5. Assessment of the effectiveness of current regulations and policies in controlling the use and disposal of 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin.

In conclusion, 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin is a highly toxic chemical that has significant implications for human health and the environment. Scientific research has shown that exposure to 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin can cause a range of adverse health effects, and further research is needed to better understand its mechanism of action and long-term impact. The development of safer and more environmentally friendly alternatives to 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin is also a critical area of future research.

Méthodes De Synthèse

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin is synthesized through the bromination of dibenzo-p-dioxin using a mixture of bromine and sulfuric acid. The synthesis process is highly complex and requires specialized equipment and expertise.

Applications De Recherche Scientifique

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin has been extensively studied for its toxicological properties and environmental impact. Scientific research has shown that exposure to 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin can cause a range of adverse health effects, including developmental and reproductive toxicity, immunotoxicity, and carcinogenicity.

Propriétés

IUPAC Name |

1,2,3,4,6,7,8-heptabromodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HBr7O2/c13-2-1-3-10(7(17)4(2)14)21-12-9(19)6(16)5(15)8(18)11(12)20-3/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCROEVBHPWKPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HBr7O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074245 | |

| Record name | 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

736.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin | |

CAS RN |

110999-47-8 | |

| Record name | Dibenzo(b,e)(1,4)dioxin, 1,2,3,4,6,7,8-heptabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110999478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-(p-tolylamino)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B19394.png)